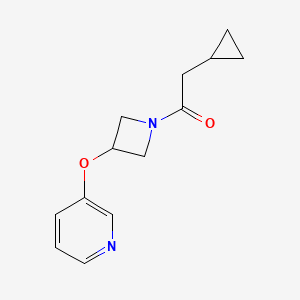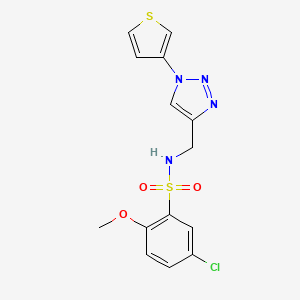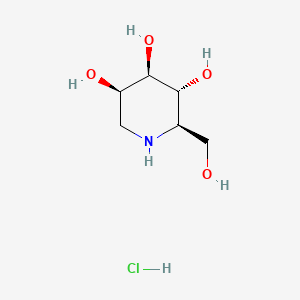
(3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule featuring a combination of azepane and pyrazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Synthesis of Azepane Derivative
Starting Materials: 4-fluoroaniline and caprolactam.
Reaction: The synthesis begins with the nucleophilic substitution of 4-fluoroaniline with caprolactam under basic conditions to form the azepane ring.
Conditions: Typically, this reaction is carried out in the presence of a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Synthesis of Pyrazole Derivative
Starting Materials: 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.
Reaction: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂), followed by reaction with the azepane derivative to form the final compound.
Conditions: This step is typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride.
Industrial Production Methods
For large-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and improve selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Products: Oxidation of the azepane ring can lead to the formation of lactams or other oxidized derivatives.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Products: Reduction can convert the ketone group to an alcohol, altering the compound’s properties.
-
Substitution
Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Products: Substitution reactions can introduce new functional groups, potentially enhancing biological activity.
Common Reagents and Conditions
Solvents: DMF, dichloromethane (DCM), and ethanol are commonly used.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Temperatures: Reactions are typically conducted at temperatures ranging from room temperature to 150°C, depending on the specific reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used in catalytic processes due to its unique structure.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes, aiding in the study of biochemical pathways.
Receptor Binding: Its structure allows for binding studies with various biological receptors.
Medicine
Pharmaceutical Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, due to its ability to interact with specific molecular targets.
Drug Design: Used in the design of new drugs with improved efficacy and reduced side effects.
Industry
Material Science:
Agriculture: May be explored for use in agrochemicals to enhance crop protection.
Wirkmechanismus
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can enhance binding affinity, while the pyrazole moiety may contribute to the compound’s overall stability and reactivity. The exact mechanism involves:
Binding to Active Sites: The compound fits into the active sites of enzymes or receptors, inhibiting their normal function.
Pathway Modulation: By inhibiting or activating specific pathways, it can alter cellular processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
-
(3-(4-chlorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
Difference: Chlorine substituent instead of fluorine.
Uniqueness: Fluorine provides different electronic properties, potentially altering biological activity.
-
(3-(4-methylphenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
Difference: Methyl substituent instead of fluorine.
Uniqueness: Methyl group affects steric hindrance and hydrophobic interactions.
-
(3-(4-nitrophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
Difference: Nitro substituent instead of fluorine.
Uniqueness: Nitro group introduces different reactivity and potential for further chemical modifications.
Highlighting Uniqueness
The presence of the fluorine atom in (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone imparts unique electronic properties, enhancing its potential as a pharmaceutical agent. Fluorine’s high electronegativity and small size can significantly influence the compound’s binding affinity and metabolic stability, making it a valuable candidate for drug development.
Eigenschaften
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-26-22(15-21(25-26)18-7-3-2-4-8-18)23(28)27-14-6-5-9-19(16-27)17-10-12-20(24)13-11-17/h2-4,7-8,10-13,15,19H,5-6,9,14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGULSUXGUGYGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(5-benzylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2477995.png)




![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-benzyloxime](/img/structure/B2478005.png)
![tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B2478006.png)
![ethyl 3-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/new.no-structure.jpg)
![4-(4-hydroxyphenyl)-6-(4-methoxyphenethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2478010.png)
![3-methyl-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine](/img/structure/B2478011.png)
![4-[3-(difluoromethyl)-4-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2478012.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-phenyl-2H-tetrazole-5-carboxamide](/img/structure/B2478015.png)
![6-(prop-2-enoyl)-2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B2478017.png)
